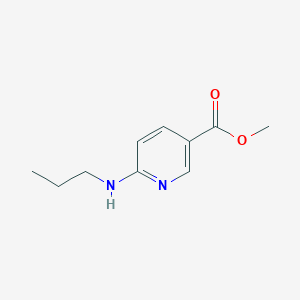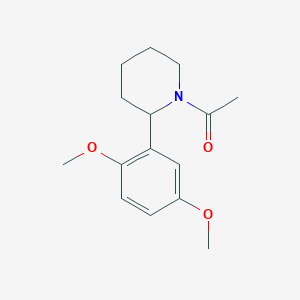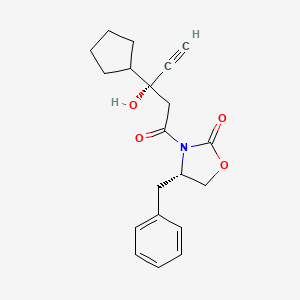
(S)-4-Benzyl-3-((R)-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one is a complex organic compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds are known for their significant biological activities, particularly in medicinal chemistry, where they are used as scaffolds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach includes the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, which affords the desired oxazolidinone via a modified Curtius rearrangement .
Industrial Production Methods
Industrial production of oxazolidinones often involves the use of carbon dioxide fixation reactions under solvent-free conditions. The cycloaddition of carbon dioxide to aziridine derivatives, followed by carboxylative cyclization of N-propargylamines with carbon dioxide, is a common method . These reactions are typically catalyzed by strong organic bases or transition metal complexes.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an antibacterial agent due to its oxazolidinone core.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against a wide range of Gram-positive bacteria.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used clinically.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones. Its cyclopentyl and hydroxypent-4-ynoyl groups may enhance its binding affinity and specificity for bacterial ribosomes, potentially leading to improved antibacterial efficacy .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-[(3R)-3-cyclopentyl-3-hydroxypent-4-ynoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H23NO4/c1-2-20(24,16-10-6-7-11-16)13-18(22)21-17(14-25-19(21)23)12-15-8-4-3-5-9-15/h1,3-5,8-9,16-17,24H,6-7,10-14H2/t17-,20+/m0/s1 |
InChI Key |
HPXZKBNSNJBOLC-FXAWDEMLSA-N |
Isomeric SMILES |
C#C[C@@](CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)(C3CCCC3)O |
Canonical SMILES |
C#CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)(C3CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



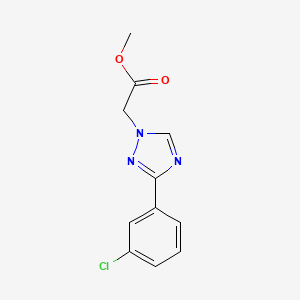
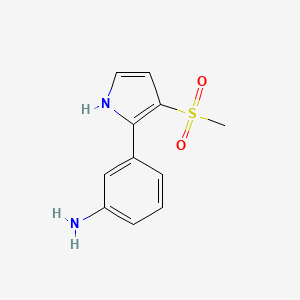
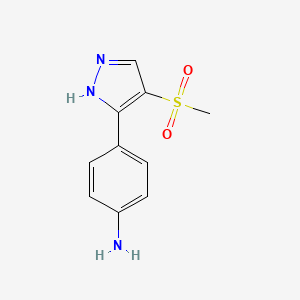
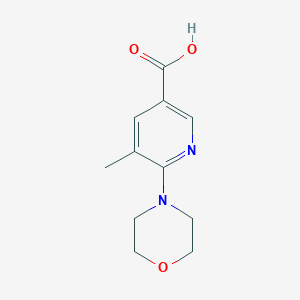
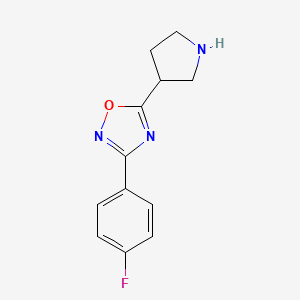
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)
![6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791682.png)
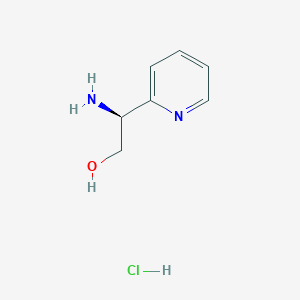
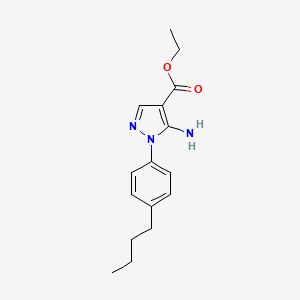

![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)
